
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is an organic compound with the molecular formula C18H28O2. It is characterized by its complex structure, which includes multiple double bonds and a triple bond, making it a unique molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Wittig reactions.
Introduction of Functional Groups: Functional groups like methoxy and hydroxyl groups are introduced using reagents such as methanol and sodium hydroxide.
Formation of Double and Triple Bonds: This is achieved through elimination reactions and the use of strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the triple bond to a double bond or single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halides, amines.
Scientific Research Applications
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, affecting their function.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1Z,8E)-1-Methoxy-5,9,13-trimethyl-1,8,12-tetradecatrien-3-yn-5-ol: Similar structure but different stereochemistry.
Mestranol: Another compound with a methoxy group and multiple double bonds, used in pharmaceuticals
Uniqueness
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60380-03-2 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-yn-5-ol |
InChI |
InChI=1S/C18H28O2/c1-16(2)10-8-11-17(3)12-9-14-18(4,19)13-6-7-15-20-5/h7,10,12,15,19H,8-9,11,14H2,1-5H3 |
InChI Key |
KOJRYOILNVZDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C#CC=COC)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


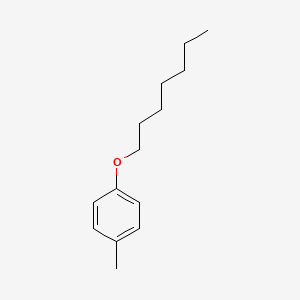
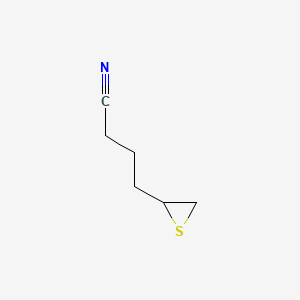
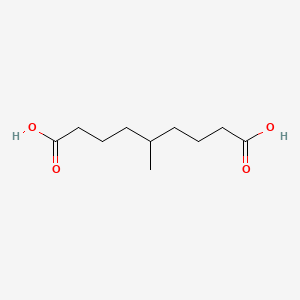
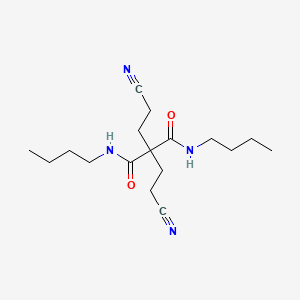
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)
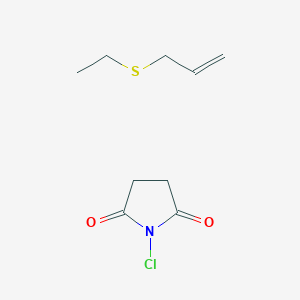
![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
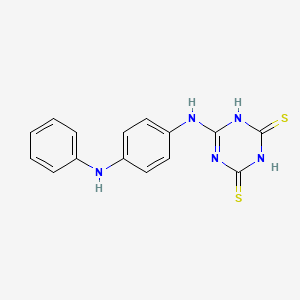
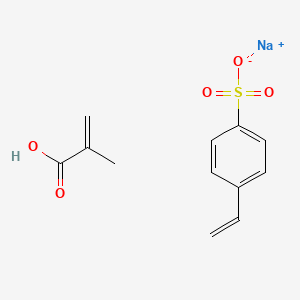
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)
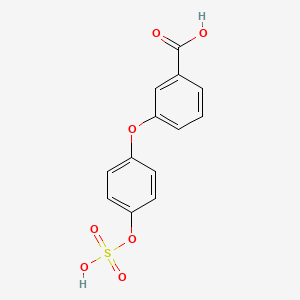


![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
